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molecular formula C11H14O2 B8747604 [4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde

[4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde

Cat. No. B8747604
M. Wt: 178.23 g/mol
InChI Key: VWKWWTPHUQXXJL-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

A biphasic mixture of 3-[4-(1-hydroxy-1-methylethyl)phenyl]propane-1,2-dial (5.44 g, 25.9 mmol) in water (85 mL) and diethyl ether (170 mL) was charged with sodium periodate (11.07 g, 51.7 mmol) and stirred vigorously for two hours. The reaction mixture was then partitioned between diethyl ether (50 mL) and saturated aqueous sodium thiosulfate (50 mL), and the layers were separated. The aqueous layer was extracted with diethyl ether (2×100 mL), and the combined organic layers were washed with brine (25 mL), dried over sodium sulfate, filtered, and concentrated. To remove water left over, the concentrated material was dissolved in dichloromethane (70 mL), washed with brine (20 mL), dried over sodium sulfate, filtered, and concentrated to yield the title compound.
Name
3-[4-(1-hydroxy-1-methylethyl)phenyl]propane-1,2-dial
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
11.07 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](=[O:15])C=O)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].I([O-])(=O)(=O)=O.[Na+]>O.C(OCC)C>[OH:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]=[O:15])=[CH:7][CH:6]=1)([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
3-[4-(1-hydroxy-1-methylethyl)phenyl]propane-1,2-dial
Quantity
5.44 g
Type
reactant
Smiles
OC(C)(C)C1=CC=C(C=C1)CC(C=O)=O
Name
Quantity
85 mL
Type
solvent
Smiles
O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
11.07 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between diethyl ether (50 mL) and saturated aqueous sodium thiosulfate (50 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
To remove water
WAIT
Type
WAIT
Details
left over, the concentrated material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane (70 mL)
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)(C)C1=CC=C(C=C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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